tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate: is a synthetic organic compound characterized by its unique cubane structure. Cubane is a highly strained hydrocarbon with a cubic arrangement of carbon atoms, which imparts distinct chemical properties to the compound.
Preparation Methods
The synthesis of tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate involves several steps:
Starting Material: The synthesis begins with cubane-1-carboxylic acid.
Amination: The carboxylic acid is converted to an amine through a series of reactions involving nitrosation and reduction.
Protection: The amine group is protected using tert-butyl carbamate to prevent unwanted reactions.
Condensation: The protected amine is then condensed with 2-bromoethylamine to form the final product.
Chemical Reactions Analysis
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate involves its interaction with molecular targets through its cubane structure. The cubane moiety can engage in unique binding interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate: This compound has a piperazine ring instead of a cubane structure, leading to different chemical properties and applications.
tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate:
The uniqueness of this compound lies in its cubane structure, which provides distinct chemical and physical properties not found in other similar compounds.
Properties
CAS No. |
2624142-38-5 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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